BenchChemオンラインストアへようこそ!

3-(dimethylamino)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Lipophilicity Regioisomer differentiation Physicochemical profiling

3-(Dimethylamino)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034497-58-8) is a synthetic small molecule (C₁₉H₁₉N₃O₂, MW 321.4 g/mol) built on a benzamide scaffold bearing a 3-dimethylamino substituent and linked via a methylene bridge to a 5-(furan-3-yl)pyridin-3-yl motif. The compound is cataloged in PubChem under CID 121023461 and is commercially available from multiple suppliers including Bidepharm (catalog BD220338).

Molecular Formula C19H19N3O2
Molecular Weight 321.38
CAS No. 2034497-58-8
Cat. No. B2825415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide
CAS2034497-58-8
Molecular FormulaC19H19N3O2
Molecular Weight321.38
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3
InChIInChI=1S/C19H19N3O2/c1-22(2)18-5-3-4-15(9-18)19(23)21-11-14-8-17(12-20-10-14)16-6-7-24-13-16/h3-10,12-13H,11H2,1-2H3,(H,21,23)
InChIKeyOADZGCAMZCTJQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034497-58-8): Structural Identity & Procurement Baseline


3-(Dimethylamino)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034497-58-8) is a synthetic small molecule (C₁₉H₁₉N₃O₂, MW 321.4 g/mol) built on a benzamide scaffold bearing a 3-dimethylamino substituent and linked via a methylene bridge to a 5-(furan-3-yl)pyridin-3-yl motif [1]. The compound is cataloged in PubChem under CID 121023461 and is commercially available from multiple suppliers including Bidepharm (catalog BD220338) . It belongs to a family of regioisomeric furan-pyridine benzamides that share identical molecular weight and formula but differ in the attachment position of the furan ring (3-yl vs. 2-yl) and the substitution pattern on the central pyridine, making precise structural verification essential for procurement and experimental reproducibility [2].

Why Generic Substitution Fails for 3-(Dimethylamino)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034497-58-8)


This compound cannot be interchangeably substituted with its closest regioisomers because the furan attachment position (C3 vs. C2 of the furan ring) alters the electronic distribution across the 5-(furyl)pyridine biaryl system. The furan-3-yl isomer (target) links through the β-carbon of the furan, producing a distinct dipole orientation and hydrogen-bond acceptor geometry compared to the furan-2-yl analog (α-linked), which is expected to shift target-binding pharmacophore vectors in any receptor or enzyme pocket [1]. Computed lipophilicity differs measurably: the target compound has XLogP3-AA = 2.4, while all three closest regioisomeric analogs uniformly show XLogP3-AA = 2.5, indicating the furan-3-yl attachment modestly but systematically increases polarity relative to furan-2-yl and alternative pyridine-substitution variants [2]. In the absence of head-to-head biological data, this physicochemical divergence—coupled with the non-interchangeable regioisomer identity—means that substituting any congener will introduce an uncharacterized variable into structure-activity analyses, undermining assay reproducibility and SAR interpretation .

Quantitative Differentiation Evidence for 3-(Dimethylamino)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide vs. Closest Regioisomeric Analogs


Furan-3-yl vs. Furan-2-yl Attachment: Lipophilicity Divergence

The target compound (furan-3-yl, CAS 2034497-58-8) exhibits XLogP3-AA = 2.4, which is 0.1 log unit lower than the XLogP3-AA = 2.5 computed for its furan-2-yl regioisomer (CAS 2034339-87-0) [1]. This difference, though modest, is systematic and reflects the altered electron distribution when the furan oxygen is positioned β vs. α to the pyridine ring. The lower logP indicates marginally greater aqueous solubility and reduced passive membrane permeability for the furan-3-yl isomer [2].

Lipophilicity Regioisomer differentiation Physicochemical profiling

Pyridine Substitution Position: Regiochemical Identity Differentiator

The target compound carries the furan-3-yl substituent at the 5-position of the pyridine ring, with the methylene-benzamide linkage at the 3-position. When compared to the 6-(furan-3-yl)pyridin-3-yl isomer (CAS 2034309-30-1), the connectivity of the pyridine nitrogen relative to the furan and benzamide moieties is fundamentally altered: in the target, the pyridine nitrogen is meta to the furan and para to the methylene linker; in the 6-substituted analog, the nitrogen is ortho to the furan [1]. This regioisomerism generates distinct InChI Keys (OADZGCAMZCTJQC vs. PISDMBQHJLGKAA) and SMILES strings, enabling unambiguous identity verification by NMR or LC-MS [2].

Regioisomer verification HPLC method validation Structure confirmation

Computed Hydrogen-Bond Donor/Acceptor Count Constancy as a Negative Control

Across all four regioisomers (target furan-3-yl, furan-2-yl analog, 6-pyridinyl analog, and 2-pyridinyl analog), the computed hydrogen-bond donor count (HBD = 1) and hydrogen-bond acceptor count (HBA = 4) are identical, as is the rotatable bond count (n_rot = 5) [1]. This means that simple HBD/HBA filtering cannot distinguish these compounds, and the sole computed property that differentiates the target is lipophilicity (XLogP3-AA = 2.4 vs. 2.5) [2]. This constancy in HBD/HBA reinforces that the furan-3-yl attachment is not merely a bioisosteric replacement but a distinct electronic regioisomer requiring explicit structural verification upon procurement.

Hydrogen bonding Physicochemical profiling Regioisomer comparison

Benzamide Scaffold Class-Level Context: HDAC and Kinase Inhibitory Potential

The 3-(dimethylamino)benzamide substructure present in the target compound is a recognized metal-chelating pharmacophore found in multiple histone deacetylase (HDAC) inhibitor families, where the ortho-amino-benzamide motif coordinates the catalytic zinc ion [1]. While no direct HDAC inhibition data are available for CAS 2034497-58-8, benzamide derivatives with pyridine-cap groups have demonstrated HDAC3-selective inhibitory activity (IC₅₀ values in the low-nanomolar range) and antiproliferative effects against cancer cell lines [2]. The furan-3-ylpyridine extension in the target compound provides a distinct cap-group geometry compared to the more common furan-2-yl or phenyl-capped benzamides, which may alter isoform selectivity profiles [3].

Benzamide pharmacophore HDAC inhibition Epigenetic probes

Vendor Purity Specification and Batch-to-Batch Consistency Expectation

Commercially, CAS 2034497-58-8 is supplied by Bide Pharmatech (catalog BD220338 / BD01124722) with a standard purity specification of ≥95%, as is typical for research-grade building blocks in this compound family [1]. The close analog CAS 2034339-87-0 (furan-2-yl isomer) is also available through Bidepharm with similar purity grade, meaning that the primary procurement differentiation is structural identity, not purity tier . Researchers should request a certificate of analysis (CoA) including ¹H NMR, HPLC, and HRMS data to confirm both purity and regioisomeric identity, as these compounds are not resolvable by molecular weight or simple HPLC retention time alone without authentic reference standards [2].

Procurement specification Purity verification Vendor quality control

Recommended Application Scenarios for 3-(Dimethylamino)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034497-58-8) Based on Evidence


Epigenetic Chemical Probe Development Targeting HDAC or KDM Enzymes

The 3-(dimethylamino)benzamide core constitutes a validated zinc-chelating pharmacophore for histone deacetylase (HDAC) inhibitor design. Researchers developing isoform-selective HDAC chemical probes should evaluate this compound because its furan-3-ylpyridine cap group offers a distinct spatial geometry compared to the more widely studied furan-2-yl and phenyl-capped benzamides. Docking studies may reveal unique interactions with the HDAC surface recognition groove, potentially conferring isoform selectivity not achievable with the furan-2-yl regioisomer [1]. Investigators should note that direct HDAC IC₅₀ data are not yet publicly available for this compound, and activity must be confirmed experimentally before interpreting selectivity claims.

Structure-Activity Relationship (SAR) Studies on Furan-Pyridine Biaryl Pharmacophores

This compound is ideally suited as a regioisomeric probe in systematic SAR campaigns that aim to map the impact of furan attachment topology (3-yl vs. 2-yl) on target binding. In a matrixed SAR design, it should be tested head-to-head against its furan-2-yl analog (CAS 2034339-87-0), 6-pyridinyl analog (CAS 2034309-30-1), and 2-pyridinyl analog (CAS 2034344-03-9) to deconvolute the contributions of furan orientation and pyridine substitution to biochemical potency and selectivity [2]. The 0.1 logP unit difference between furan-3-yl and furan-2-yl isomers may also serve as a measurable physicochemical correlate in cellular permeability or metabolic stability assays.

Chemical Biology Tool Compound for Target Identification by Affinity Proteomics

The benzamide scaffold, when equipped with an appropriate linker attachment point on the dimethylamino or furan ring, can be elaborated into an affinity chromatography or photoaffinity labeling probe for target deconvolution studies. The furan-3-yl attachment provides a vector distinct from the furan-2-yl isomer for linker conjugation without sterically interfering with the putative zinc-binding motif. Before committing to probe synthesis, users should verify basal biochemical activity of the parent compound against the target class of interest [3].

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

As a polyheterocyclic building block bearing orthogonal functional handles (dimethylamino, benzamide NH, furan, and pyridine rings), this compound can serve as a scaffold for late-stage diversification via N-alkylation, Suzuki coupling at the furan or pyridine rings, or amide functionalization. Its regioisomeric purity and the unique furan-3-yl connectivity differentiate it from more commonly available furan-2-yl building blocks, making it a valuable entry for generating patent-novel chemical space in medicinal chemistry library synthesis [2].

Quote Request

Request a Quote for 3-(dimethylamino)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.